molecular formula C6H9N3 B1442023 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine CAS No. 1042449-01-3

5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine

Cat. No.: B1442023
CAS No.: 1042449-01-3
M. Wt: 123.16 g/mol
InChI Key: MOFUHNVZOPMOHQ-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-8-4-5-2-1-3-9(5)6/h4H,1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFUHNVZOPMOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of an amino carbonyl compound with a suitable reagent under controlled conditions to form the fused ring system . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a two-step process starting from readily available amino carbonyl compounds. The first step involves the formation of an intermediate, which is then cyclized to produce the final product. This method allows for high yield and scalability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ring system.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine has garnered attention for its potential therapeutic properties. Research indicates that it may exhibit:

  • Antimicrobial Activity : Studies have shown significant antibacterial and antifungal activities against various pathogens. For example, certain derivatives demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against broad-spectrum bacteria .
CompoundMIC (μg/mL)Activity Type
6c4Broad-spectrum antibacterial
10b32Less active due to modifications
  • Anticancer Properties : The compound is being investigated for its ability to inhibit specific enzymes involved in cancer pathways. Its mechanism of action may involve binding to receptors or enzymes that modulate cell proliferation and survival.

Biological Research

The biological activity of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine is primarily attributed to its ability to bind to specific molecular targets. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.

Research has indicated that the compound can effectively modulate biological pathways related to disease processes, making it a candidate for further exploration in drug development.

Material Science

In addition to its biological applications, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its versatility allows it to be utilized in:

  • Development of New Materials : The unique properties of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine make it suitable for creating advanced materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine revealed promising antimicrobial properties. The derivatives were tested against common bacterial strains and showed significant inhibition rates. The results highlighted the potential of this compound as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another research project focused on the anticancer potential of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine derivatives. The study demonstrated that certain modifications enhanced the compound's ability to inhibit cancer cell growth in vitro. This research underscores the importance of structural modifications in optimizing the therapeutic efficacy of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.

    Pyrrolo[1,2-a]pyrazines: These compounds also feature a fused ring system but have different substituents and functional groups.

Uniqueness

5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .

Biological Activity

5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine is a heterocyclic compound with a fused pyrrole and imidazole structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6_6H9_9N3_3
  • SMILES : C1CC2=CN=C(N2C1)N
  • InChI : InChI=1S/C6H9N3/c7-6-8-4-5-2-1-3-9

The compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

The biological activity of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate their activity, potentially inhibiting disease pathways. For instance, it may target enzymes involved in inflammation or cancer progression.

Antimicrobial Activity

Research indicates that 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine exhibits significant antimicrobial properties. In a study assessing its antibacterial and antifungal activities, compounds derived from this scaffold showed effective inhibition against various pathogens:

CompoundMIC (μg/mL)Activity Type
6c4Broad-spectrum antibacterial
10b32Less active due to structural modifications

The compound demonstrated a broad spectrum of action against most tested microorganisms except for Candida albicans and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro studies revealed that derivatives of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine exhibited cytotoxic effects against various cancer cell lines:

Cell LineIC50_{50} (μM)Reference
MCF70.01
NCI-H4600.03
SF-26831.5

These findings suggest that the compound could serve as a promising lead in cancer therapy development.

Anti-inflammatory and Analgesic Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Compounds based on the pyrrolo[1,2-c]imidazole structure have shown effectiveness in reducing inflammation with lower side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, a derivative demonstrated notable analgesic effects in animal models without significant toxicity .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of 5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine:

  • Synthesis and Evaluation : A series of novel derivatives were synthesized and screened for their biological activities. The presence of specific functional groups significantly influenced their antimicrobial and anticancer efficacy.
  • Toxicity Assessment : While evaluating the cytotoxicity against mammalian cells alongside antimicrobial activity, researchers noted that some derivatives exhibited hemolytic activity against human red blood cells, indicating a need for careful consideration in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine
Reactant of Route 2
5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine

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